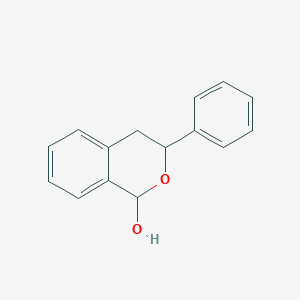

3-Phenylisochroman-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

3-phenyl-3,4-dihydro-1H-isochromen-1-ol |

InChI |

InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |

InChI Key |

YHVDJDASXIMISF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylisochroman 1 Ol and Its Structural Analogues

De Novo Cyclization and Annulation Strategies

Acid-Catalyzed Oxa-Pictet-Spengler Reactions for Isochroman (B46142) Ring Formation

The Oxa-Pictet-Spengler reaction is a powerful and direct method for the synthesis of the isochroman framework. This reaction involves the acid-catalyzed condensation of a β-phenylethanol derivative with an aldehyde or ketone, followed by cyclization. researchgate.netresearchgate.net In the context of 3-Phenylisochroman-1-ol synthesis, a 2-phenylethanol (B73330) derivative is reacted with benzaldehyde (B42025) or a related carbonyl compound. The reaction is typically promoted by Brønsted or Lewis acids. researchgate.net The mechanism proceeds through the formation of a hemiacetal intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the isochroman ring.

The efficiency and selectivity of the Oxa-Pictet-Spengler reaction are influenced by several factors, including the nature of the catalyst, the solvent, and the electronic properties of the reactants. Electron-donating groups on the β-phenylethanol enhance the nucleophilicity of the aromatic ring, facilitating the cyclization step. nih.gov A variety of acidic catalysts have been employed, ranging from strong mineral acids to milder Lewis acids, each offering distinct advantages in terms of reaction conditions and yields.

A notable advancement in this area is the use of epoxides as aldehyde surrogates, which has significantly expanded the scope of the reaction. nih.govrsc.org This variant allows for the in situ generation of unstable aldehydes, which then readily participate in the Oxa-Pictet-Spengler cyclization. nih.govrsc.org

| β-Phenylethanol Derivative | Carbonyl Compound/Precursor | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Phenylethanol | Benzaldehyde | p-Toluenesulfonic acid | Methanol | Good |

| 2-(3,4-Dimethoxyphenyl)ethanol | 4-Chlorobenzaldehyde | p-Toluenesulfonic acid | Not specified | High |

| 2-Phenylethanol | 2-(4-Nitrophenyl)oxirane | Trifluoromethanesulfonic acid | Hexafluoroisopropanol | 70 |

Halo-Cycloacetalization Reactions

Halo-cycloacetalization, also referred to as intramolecular haloetherification, provides an alternative route to the isochroman skeleton. This method involves the reaction of an unsaturated alcohol with a halogen source, leading to the formation of a cyclic ether with the incorporation of a halogen atom. researchgate.net The reaction is initiated by the electrophilic addition of a halonium ion to the double bond, followed by the intramolecular trapping of the resulting intermediate by the hydroxyl group.

A diastereoselective variant of this reaction has been reported for the synthesis of isochroman derivatives from olefinic aldehydes and alcohols. scispace.comresearchgate.net In this approach, N-haloamides are used as the halogenating agents, and the reaction proceeds under mild, catalyst-free conditions. scispace.com The diastereoselectivity of the cyclization is influenced by the stereochemistry of the starting materials and the reaction conditions. This methodology is particularly useful for the synthesis of substituted isochromans with control over the relative stereochemistry of the newly formed stereocenters.

| Olefinic Alcohol/Aldehyde | Halogenating Agent | Reaction Conditions | Product | Diastereoselectivity |

|---|---|---|---|---|

| Olefinic Aldehyde | N-haloamide | Catalyst-free, mild | Halogenated isochroman derivative | Diastereoselective |

Strategies Involving Benzyllithium (B8763671) Intermediates

The use of organolithium reagents, such as benzyllithium, offers a plausible synthetic pathway to this compound and its analogues. A hypothetical strategy involves the nucleophilic addition of benzyllithium to a suitably substituted epoxide, such as styrene (B11656) oxide. This reaction would lead to the formation of a lithium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide and could induce an intramolecular cyclization via an SN1-type mechanism, where the resulting benzylic carbocation is trapped by the hydroxyl group to form the isochroman ring.

Alternatively, the intermediate alcohol formed after the initial epoxide opening could be isolated and then subjected to acid-catalyzed cyclization in a separate step. The regioselectivity of the epoxide opening by benzyllithium would be a critical factor in determining the substitution pattern of the final isochroman product.

Synthetic Routes via Desoxybenzoin Precursors

Desoxybenzoin (1,2-diphenylethan-1-one) and its derivatives can serve as precursors for the synthesis of this compound. A potential synthetic route would involve the introduction of a two-carbon unit at the ortho position of one of the phenyl rings of a desoxybenzoin derivative. This could be achieved through various standard organic transformations. Following the installation of the side chain, the ketone functionality of the modified desoxybenzoin would be selectively reduced to a secondary alcohol using a reducing agent such as sodium borohydride.

The final step would be an acid-catalyzed intramolecular cyclization of the resulting alcohol. Protonation of the hydroxyl group, followed by the loss of water, would generate a benzylic carbocation, which would then be trapped by the ortho-substituted side chain containing a nucleophilic oxygen atom to form the isochroman ring. While the cyclization of desoxybenzoin derivatives to form other heterocyclic systems like isoflavones has been reported, this proposed route to isochromans remains a viable, albeit less directly documented, strategy. rsc.org

Catalytic Approaches to Isochroman Scaffold Construction

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the construction of a wide variety of heterocyclic compounds, including isochromans. nih.govmit.edu Intramolecular coupling reactions are especially well-suited for the formation of the isochroman ring system.

One such approach is the intramolecular Heck reaction, where a palladium catalyst is used to couple an aryl or vinyl halide with an alkene tethered to the same molecule. wikipedia.orgchim.itorganicreactions.orgresearchgate.netresearchgate.net For the synthesis of an isochroman, a substrate containing an ortho-halobenzyl ether with a terminal alkene could be employed. Oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular carbopalladation of the alkene and subsequent β-hydride elimination, would yield the isochroman skeleton.

Another powerful strategy is the palladium-catalyzed intramolecular C-O bond formation, often referred to as the Buchwald-Hartwig etherification. researchgate.netnih.govmit.edubeilstein-journals.org This reaction allows for the coupling of an aryl halide with an alcohol within the same molecule. A suitable precursor for isochroman synthesis would be a 2-(ortho-halophenyl)ethanol derivative. In the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base, intramolecular cyclization occurs to form the desired isochroman ring. researchgate.netnih.gov This method is known for its high functional group tolerance and mild reaction conditions. nih.gov

| Reaction Type | Substrate | Catalyst System | Key Features |

|---|---|---|---|

| Intramolecular Heck Reaction | ortho-Halobenzyl ether with a terminal alkene | Pd(0) catalyst, phosphine ligand, base | Forms C-C bond, versatile for various ring sizes |

| Intramolecular C-O Bond Formation | 2-(ortho-Halophenyl)ethanol derivative | Pd catalyst, phosphine ligand, base | Forms C-O bond, mild conditions, high functional group tolerance |

Palladium-Catalyzed Aryliodination and Related Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of isochroman synthesis, palladium-catalyzed reactions involving aryl iodides serve as a versatile strategy for constructing the core heterocyclic structure through intramolecular cyclization. These methods often rely on the coupling of an aryl iodide with a suitably positioned alcohol nucleophile.

One prominent approach involves the palladium-catalyzed intramolecular Heck-type reaction or O-arylation of substrates containing both an o-vinyl group and a tethered alcohol. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. Subsequent intramolecular insertion of the alkene into the aryl-palladium bond, followed by reductive elimination or β-hydride elimination/re-addition sequences, can lead to the formation of the isochroman ring.

Another related strategy is the palladium-catalyzed cascade reaction of 2-iodobenzyl alcohols with alkynes. This method allows for the construction of functionalized isochromans in a single operation. The reaction proceeds through a sequence of Sonogashira coupling, followed by an intramolecular hydroalkoxylation of the newly formed enyne intermediate. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of the cyclization to favor the 6-endo-dig pathway required for isochroman formation.

Table 1: Palladium-Catalyzed Synthesis of Isochroman Analogues This table is representative of typical conditions and yields for analogous systems, as direct synthesis of this compound via this specific named pathway is not extensively documented in readily available literature. Data is compiled from related palladium-catalyzed cyclizations.

| Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| o-Iodobenzyl alcohol derivative | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 75 |

| 2-(1-phenylvinyl)benzyl alcohol | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 82 |

| o-Iodophenethyl alcohol | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 88 |

| 2-Iodobenzyl alcohol + Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 |

Iron-Catalyzed Carbooxygenation Pathways

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst in organic synthesis. Iron-catalyzed carbooxygenation reactions, which involve the simultaneous formation of a carbon-carbon and a carbon-oxygen bond across a double or triple bond, represent an atom-economical approach to building complex oxygen-containing heterocycles like isochromans.

These transformations can proceed through several mechanistic pathways. One such pathway involves the reaction of o-alkenylphenols or related substrates. An iron catalyst can activate the alkene, making it susceptible to intramolecular attack by the phenolic oxygen. A subsequent carbonylation step, using carbon monoxide or a surrogate, can then introduce the final carbon atom to complete the heterocyclic ring, often leading to isochromanone derivatives which can be subsequently reduced to isochromanols.

Alternatively, iron-catalyzed oxidative cyclization of substrates like 2-amino styrenes with alcohols has been explored for synthesizing quinolines, and similar principles can be conceptually applied to oxygen-based systems. researchgate.netnih.gov In such a process, an iron catalyst facilitates the oxidation of an alcohol to an aldehyde, which then participates in a cascade reaction involving condensation and cyclization to form the heterocyclic core. researchgate.netnih.gov While direct iron-catalyzed carbooxygenation to form this compound is a developing area, related transformations highlight the potential of this methodology. For instance, iron-catalyzed hydrocarboxylation of styrene derivatives with CO₂ provides a route to α-aryl carboxylic acids, which are precursors for heterocyclic synthesis. organic-chemistry.org

Table 2: Representative Iron-Catalyzed Transformations for Heterocycle Synthesis This table presents data from related iron-catalyzed reactions that form C-C and C-O bonds, illustrating the potential of this methodology for isochroman synthesis.

| Substrate | Iron Catalyst | Reagents | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Styrene | FeCl₂ | EtMgBr, CO₂ | THF/NMP | α-Aryl carboxylic acid | 96 |

| 2-Amino Styrene + Benzyl (B1604629) Alcohol | FeCl₃ | DTBP | DCE | Quinoline derivative | 85 |

| o-Allylphenol | Fe(acac)₃ | PhSiH₃, O₂ | 1,4-Dioxane | Dihydrobenzofuran | 78 |

| Styrene + Thiophenol + CO₂ | Fe(acac)₃ | Visible Light, KOtBu | DMA | β-Thioacid | 91 |

Rhodium-Catalyzed C-H Insertion for Heterocycle Formation

Rhodium-catalyzed C-H insertion reactions have become a powerful tool for the synthesis of complex cyclic molecules from readily available starting materials. This methodology relies on the generation of a rhodium carbene intermediate, which can then undergo an intramolecular C-H insertion to form a new carbon-carbon bond and construct a ring system. The synthesis of isochromans is particularly well-suited to this approach.

The reaction typically starts with a diazo compound precursor, such as an α-diazo ester or ketone derived from a corresponding β-phenylethanol derivative. Upon treatment with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297) or a chiral rhodium(II) carboxylate, the diazo compound extrudes nitrogen gas to form a highly reactive rhodium carbene. This intermediate can then insert into a nearby benzylic C-H bond of the ethyl group, leading directly to the formation of the isochroman ring in a highly efficient and often stereoselective manner. researchgate.net

A key advantage of this method is the ability to achieve high levels of enantioselectivity by using chiral rhodium catalysts. researchgate.net The choice of the catalyst's ligands is critical in controlling the stereochemical outcome of the C-H insertion step. Research has demonstrated that donor/donor carbenes, when paired with specific chiral rhodium catalysts like Rh₂(R-PTAD)₄, can synthesize a variety of isochroman substrates in good yields with excellent diastereo- and enantioselectivity. researchgate.net

Table 3: Rhodium-Catalyzed C-H Insertion for Isochroman Synthesis Data compiled from studies on the enantioselective synthesis of isochromans via C-H insertion of donor/donor carbenes. researchgate.net

| Diazo Precursor Substrate | Catalyst | Solvent | Yield (%) | enantiomeric excess (%) |

|---|---|---|---|---|

| 1-diazo-3-phenoxy-2-propanone | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 91 | 97 |

| 1-diazo-3-(p-methoxyphenoxy)-2-propanone | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 85 | 98 |

| 1-diazo-3-(o-chlorophenoxy)-2-propanone | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 78 | 95 |

| 1-diazo-4-phenoxy-3-butanone | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 88 | 96 |

Electrochemical Methods in Isochroman Synthesis

Electrochemical synthesis has gained significant traction as a green and sustainable alternative to traditional chemical methods. By using electricity as a "reagent," it often avoids the need for harsh chemical oxidants or reductants, leading to higher atom economy and milder reaction conditions. For the synthesis of isochroman derivatives, electrochemical methods have proven particularly effective, primarily through the direct activation of C(sp³)–H bonds. acs.org

A prominent electrochemical strategy involves the cross-dehydrogenative coupling (CDC) reaction of isochroman with various nucleophiles. acs.orgorganic-chemistry.orgmdpi.com In a typical setup, isochroman is oxidized at the anode to generate an oxocarbenium ion intermediate. This highly electrophilic species is then trapped by a nucleophile present in the reaction mixture. This approach allows for the direct functionalization of the C1 position of the isochroman ring.

Researchers have successfully coupled isochromans with unactivated ketones, alcohols, and azoles using this electrochemical approach. acs.orgmdpi.comrsc.org For example, the reaction between isochroman and ketones can be carried out in an undivided cell using platinum electrodes, with an acid like methanesulfonic acid acting as both the electrolyte and a catalyst. acs.orgorganic-chemistry.org The process is notable for its operational simplicity and its ability to be performed on a gram scale, demonstrating its practical utility. acs.org

Table 4: Electrochemical Synthesis of α-Substituted Isochroman Analogues Data compiled from electrochemical cross-dehydrogenative coupling reactions of isochroman. acs.orgmdpi.com

| Coupling Partner (Nucleophile) | Electrolyte/Additive | Solvent | Yield (%) |

|---|---|---|---|

| Acetone | MsOH | CH₃CN | 76 |

| Cyclohexanone | MsOH | CH₃CN | 78 |

| Methanol | Benzoic Acid / n-Bu₄NBF₄ | CH₃CN | 85 |

| Indazole | n-Bu₄NBF₄ | CH₃CN | 88 |

| Benzotriazole | n-Bu₄NBF₄ | CH₃CN | 92 |

Radical-Mediated Cyclization Processes

Radical cyclization reactions offer a powerful and versatile method for the construction of cyclic systems, including the isochroman skeleton. nih.gov These reactions proceed through radical intermediates and are often characterized by mild reaction conditions and high functional group tolerance. The key steps in a radical cyclization are radical generation, intramolecular cyclization, and radical quenching. nih.gov

For the synthesis of isochromans, a common strategy involves the generation of a radical on a side chain attached to a benzene (B151609) ring, which then cyclizes onto an appropriately positioned acceptor. One of the most widely used reagents for initiating such reactions is manganese(III) acetate, Mn(OAc)₃. nih.gov This reagent can oxidize a variety of precursors, such as β-keto esters or malonate esters attached to an o-allylbenzyl scaffold, to generate a carbon-centered radical. This radical can then undergo a 6-exo-trig cyclization onto the double bond to form the isochroman ring. The resulting radical is then oxidized to a cation and trapped to afford the final product.

The regioselectivity of the cyclization is generally governed by Baldwin's rules, with the 6-exo cyclization being kinetically favored over the 7-endo pathway. The reaction conditions can be tuned to influence the outcome, and the use of co-oxidants like copper(II) acetate can sometimes improve the efficiency of the final oxidation step. This methodology has been successfully applied to the synthesis of a wide range of polycyclic natural products containing fused or spiro-cyclic ring systems. mdpi.com

Table 5: Radical-Mediated Cyclization for the Formation of Cyclic Ethers This table provides representative examples of Mn(OAc)₃-mediated radical cyclizations to form dihydrofuran and other cyclic ether systems, which are analogous to isochroman synthesis. nih.gov

| Substrate | Radical Initiator | Solvent | Product Type | Yield (%) |

|---|---|---|---|---|

| 2-Allyl-1,3-dicarbonyl compound | Mn(OAc)₃ | Acetic Acid | Dihydrofuran derivative | 70 |

| β-Ketosulfone + α-Methylstyrene | Mn(OAc)₃ | Acetic Acid | Dihydrofuran derivative | 43 |

| Unsaturated β-keto ester | Mn(OAc)₃ / Cu(OAc)₂ | Ethanol | Bicyclic lactone | 65 |

| 2-Allyloxyphenacyl bromide | AIBN / Bu₃SnH | Benzene | Dihydrobenzofuran | 80 |

Advanced Stereoselective Synthesis of 3 Phenylisochroman 1 Ol

Enantioselective Methodologies for Chiral Isochroman-1-ols

The synthesis of specific enantiomers of chiral isochroman-1-ols, including the 3-phenyl derivative, is a critical pursuit, as different enantiomers can exhibit distinct biological activities. mdpi.com Enantioselective synthesis aims to produce a single enantiomer, avoiding the need for separating a racemic mixture. wikipedia.org

Asymmetric Catalysis in Isochroman (B46142) Ring Assembly

Asymmetric catalysis is a powerful strategy for constructing chiral molecules, where a small amount of a chiral catalyst directs the formation of a large quantity of a single enantiomer. uclm.eschiralpedia.com In the context of isochroman synthesis, transition-metal catalysis and organocatalysis have emerged as prominent methods. chiralpedia.comscienceopen.com

Rhodium-catalyzed C-H insertion reactions have been successfully employed for the synthesis of isochroman frameworks with high enantioselectivity. escholarship.org By using donor/donor carbenes and a chiral rhodium catalyst, such as Rh2(R-PTAD)4, it is possible to form the six-membered isochroman ring with excellent diastereo- and enantioselectivity, while avoiding undesired rearrangement products. escholarship.org This method has shown high yields for a variety of isochroman substrates. escholarship.org

Another approach involves the catalytic asymmetric iminium ion cyclization. Using a chiral N-triflyl phosphoramide (B1221513) derived from BINOL, 2-alkenylbenzaldimines can be cyclized to form 1-aminoindenes, which can be precursors to isochroman systems. This method yields products with high enantioselectivities. rsc.org

The following table summarizes representative catalyst systems used in the asymmetric synthesis of isochroman analogues.

| Catalyst System | Substrate Type | Key Transformation | Enantiomeric Excess (ee) |

| Rhodium(II) complexes (e.g., Rh2(R-PTAD)4) | Diazo compounds | Intramolecular C-H Insertion | High |

| Chiral Phosphoric Acids (e.g., BINOL-derived) | Alkenyl aldehydes/imines | Asymmetric Cyclization | High |

| Copper(I) with chiral ligands | Propargyl sulfonates | Enantioselective Trifluoromethoxylation | Up to 91% |

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in a synthesis. wikipedia.orgbccollegeasansol.ac.in A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral isochroman-1-ols, a chiral auxiliary can be incorporated into the starting material. For instance, oxazolidinone auxiliaries, popularized by Evans, are widely used in diastereoselective aldol (B89426) and alkylation reactions that can be key steps in the construction of the isochroman skeleton. wikipedia.orgresearchgate.net These auxiliaries provide a steric bias that directs the approach of reagents to one face of the molecule. researchgate.net

Another class of effective chiral auxiliaries is camphor-derived auxiliaries, which have been used in diastereoselective alkylations and Diels-Alder reactions to produce enantiomerically pure building blocks for natural product synthesis. researchgate.net The choice of the auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity.

Diastereoselective Control in 3-Phenylisochroman-1-ol Formation

When a molecule contains more than one stereocenter, the relative configuration of these centers is critical. Diastereoselective synthesis aims to control the formation of one diastereomer over others. york.ac.uk In the case of this compound, which has stereocenters at C1 and C3, controlling the cis/trans relationship between the hydroxyl group at C1 and the phenyl group at C3 is a key synthetic challenge.

One strategy to achieve diastereoselective control is through substrate-controlled reactions, where the existing chirality in the molecule directs the stereochemical outcome of subsequent transformations. bccollegeasansol.ac.in For example, the diastereoselective formation of trisubstituted isochromans has been achieved with excellent stereoselectivity through C-H insertion reactions. escholarship.org

Furthermore, cyclization reactions can exhibit high diastereoselectivity. The oxa-Pictet-Spengler reaction has been used to synthesize hexahydrobenzo[de]isochromanes with high stereoselectivity. researchgate.net While not the exact target molecule, this demonstrates the potential for cyclization strategies to control diastereoselectivity in related systems.

The Curtin-Hammett principle can also be applied to understand and control the diastereoselective synthesis of complex molecules, where the product ratio is determined by the relative energies of the transition states leading to the different diastereomers. nih.gov

Resolution Techniques for Enantiomeric Enrichment

When an enantioselective synthesis is not feasible or provides low enantiomeric excess, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers. libretexts.orgwikipedia.org

One of the most common methods is diastereomeric salt formation. wikipedia.orgresearchgate.net This involves reacting the racemic mixture, such as a racemic alcohol, with a chiral resolving agent, like an enantiomerically pure acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org Common chiral resolving agents for alcohols include tartaric acid and mandelic acid. wikipedia.orglibretexts.org

Enzymatic kinetic resolution is another powerful technique. wikipedia.org In this method, an enzyme selectively catalyzes the reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. researchgate.net For example, lipases can be used in transesterification reactions to resolve racemic alcohols with moderate to high enantiomeric excesses. researchgate.net This method has been applied to the kinetic resolution of isochroman derivatives. researchgate.net

Chromatographic methods using a chiral stationary phase (CSP) are also highly effective for separating enantiomers. mdpi.comlcms.cz The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. mdpi.com

A summary of common resolution techniques is presented in the table below.

| Resolution Technique | Principle | Common Application |

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Resolution of racemic acids and bases. libretexts.org |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. wikipedia.org | Resolution of racemic alcohols and esters. researchgate.net |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Analytical and preparative separation of enantiomers. lcms.cz |

Chemical Transformations and Reactivity of 3 Phenylisochroman 1 Ol

Reactions at the Hydroxyl Functional Group

The hydroxyl group is the most accessible site for chemical modification, undergoing oxidation, substitution, esterification, and dehydration reactions.

The secondary alcohol functionality of 3-phenylisochroman-1-ol can be readily oxidized to yield the corresponding ketone, 3-phenylisochroman-1-one. This transformation is a common and crucial step in the synthesis of various isochromanone derivatives. core.ac.uk The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. chemguide.co.uksavemyexams.com

A variety of oxidizing agents can be employed for this purpose. Commonly used reagents include chromium-based compounds, such as pyridinium (B92312) chlorochromate (PCC) or solutions of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. chemguide.co.ukorganic-chemistry.org When using acidified dichromate(VI), the visual color change of the solution from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that the oxidation has occurred. chemguide.co.uk Other modern, milder, and more selective methods utilize reagents like (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) in the presence of a co-oxidant, or Swern and Dess-Martin oxidations. organic-chemistry.orgorganic-chemistry.org For instance, a combination of a TEMPO catalyst with ceric ammonium (B1175870) nitrate (B79036) (CAN) can facilitate the aerobic oxidation of benzylic alcohols. organic-chemistry.org

The general reaction involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the C-1 carbon to form the carbon-oxygen double bond of the ketone. chemguide.co.uk

Table 1: Common Oxidizing Systems for Alcohol to Carbonyl Conversion

| Oxidizing Agent/System | Description | Selectivity |

|---|---|---|

| Acidified Dichromate(VI) (K₂Cr₂O₇/H₂SO₄) | Strong, non-selective oxidizing agent. chemguide.co.uk | Oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. chemguide.co.uk |

| Pyridinium Chlorochromate (PCC) | Milder reagent, often used in dichloromethane (B109758) (CH₂Cl₂). organic-chemistry.org | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. organic-chemistry.org |

| TEMPO/Co-oxidant (e.g., NaOCl, CAN) | Mild and highly selective catalytic system for aerobic oxidation. organic-chemistry.org | Excellent for converting primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.org |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Mild conditions, avoids heavy metals. organic-chemistry.org | Effective for a wide range of primary and secondary alcohols. organic-chemistry.org |

The synthesis of 3-phenylisochromanone from its alcohol precursor is a key step, as the resulting lactone (cyclic ester) is a versatile intermediate for further synthetic modifications. core.ac.uk

The direct nucleophilic substitution of the hydroxyl group in alcohols is generally unfavorable because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). msu.edu The acid protonates the hydroxyl group to form an alkyloxonium ion (-OH₂⁺). libretexts.org The departure of a neutral water molecule is much more favorable, creating a carbocation intermediate at the C-1 position. pressbooks.pub This carbocation is benzylic and further stabilized by the adjacent oxygen atom, making it susceptible to attack by a nucleophile (Nu⁻). wikipedia.org

The general form of the reaction can be depicted as: Nuc:⁻ + R-OH → R-Nuc + OH⁻ (unfavorable) Nuc:⁻ + R-OH₂⁺ → R-Nuc + H₂O (favorable) libretexts.orgwikipedia.org

For this compound, which is a secondary alcohol, the reaction can proceed via an Sₙ1 or Sₙ2 mechanism, though the stability of the benzylic carbocation favors an Sₙ1 pathway. msu.edu The choice of nucleophile and reaction conditions determines the final product. For example, reaction with concentrated hydrohalic acids (HBr, HCl) can convert the alcohol into the corresponding 1-halo-3-phenylisochroman. msu.edu Another method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. msu.edupressbooks.pub

This compound readily undergoes esterification with carboxylic acids or their more reactive derivatives (acyl chlorides and acid anhydrides) to form the corresponding esters. libretexts.org The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.ukausetute.com.au

The reaction is a reversible equilibrium. libretexts.org To drive the reaction towards the ester product, it is common practice to use an excess of one reactant (either the alcohol or the carboxylic acid) or to remove water as it is formed. pressbooks.pub

Reaction Scheme: Fischer Esterification R'COOH (Carboxylic Acid) + R''OH (Alcohol) ⇌ R'COOR'' (Ester) + H₂O (in the presence of an acid catalyst) chemguide.co.uk

A specific example is the formation of the acetate (B1210297) ester of this compound, known as 3-phenylisochroman-1-yl acetate or carbinol-acetate. core.ac.uk This can be achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. libretexts.org These reactions with acyl chlorides or anhydrides are generally faster and not reversible compared to Fischer esterification. libretexts.orgchemguide.co.uk

The acid-catalyzed dehydration of this compound results in the elimination of a water molecule to form an alkene, specifically 3-phenyl-1H-isochromene. This is a type of elimination reaction. ucalgary.ca The process is typically carried out by heating the alcohol with a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orglibretexts.org

The mechanism for secondary alcohols like this compound generally proceeds through an E1 pathway. ucalgary.calibretexts.org

Mechanism of E1 Dehydration:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O). ucalgary.cayoutube.com

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the C-1 position. This is the slow, rate-determining step. ucalgary.cayoutube.com

Deprotonation to form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon (the C-4 position in this case), and the electrons from the C-H bond move to form a new π bond, resulting in the alkene product. ucalgary.calibretexts.org

The formation of 3-phenyl-1H-isochromene is favored due to the extended conjugation between the newly formed double bond, the phenyl ring, and the benzene (B151609) ring of the isochroman (B46142) core, which lends significant stability to the product.

Reactivity of the Isochroman Ring System

The isochroman ring, particularly at the C1-O2 ether linkage, can undergo cleavage under certain conditions. The hemiacetal nature of this compound makes this bond susceptible to reactions that proceed via an oxocarbenium ion intermediate. A key transformation is the reductive ring-opening, also known as hydrogenolytic fission.

In a stereoselective synthesis of (R)-(+)-3-phenylisochroman, the intermediate carbinol-acetate (3-phenylisochroman-1-yl acetate) was subjected to hydrogenolysis. core.ac.uk This reaction involves catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. The reaction cleaves the C-O ether bond of the hemiacetal acetate, which is then reduced, ultimately yielding 3-phenylisochroman. core.ac.uk This process effectively removes the hydroxyl (or acetate) functionality at C-1 and opens the heterocyclic ring, which then re-forms without the oxygen at position 1 being part of the ring in the same way, leading to the stable isochroman structure.

Ring-opening reactions are pivotal as they can expose new functionalities for further derivatization. researchgate.net For instance, the cleavage of heterocyclic rings like epoxides or aziridines allows for the introduction of a wide range of substituents, leading to diverse molecular architectures. metu.edu.trnih.gov While mechanistically different, the principle of using a ring-opening strategy to create synthetic diversity is also applicable to the isochroman system.

Functionalization of the Aromatic Moiety

The two aromatic rings in this compound—the fused benzene ring of the isochroman system and the C3-phenyl substituent—are susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituents on each ring. minia.edu.egtotal-synthesis.com The isochroman portion contains an ether linkage, which is an activating group, directing incoming electrophiles to the ortho and para positions. The phenyl group at the 3-position is a simple benzene ring, which can also undergo electrophilic substitution.

While specific studies on the direct functionalization of the aromatic moieties of this compound are not extensively documented, the principles of electrophilic aromatic substitution on related structures are well-established. The table below outlines potential functionalization reactions.

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivatives |

| Bromination | Br₂, FeBr₃ | Bromophenyl derivatives |

| Chlorination | Cl₂, AlCl₃ | Chlorophenyl derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylphenyl derivatives |

Electrochemical Functionalization of the Isochroman Ring

Electrochemical methods offer a powerful and often milder alternative to traditional chemical reactions for the functionalization of heterocyclic compounds like isochroman. mdpi.com These methods can proceed without the need for external catalysts or oxidants.

A notable electrochemical transformation is the α-C(sp³)–H/N–H cross-coupling reaction between isochromans and azoles. mdpi.com This reaction directly functionalizes the C1 position of the isochroman ring. In this process, an electrical current is passed through a solution containing the isochroman and an azole, such as indazole. The reaction proceeds via the generation of a cation at the C1 position of the isochroman, which then undergoes nucleophilic attack by the deprotonated azole. mdpi.com This method has been shown to produce a variety of 1-azolyl-isochroman derivatives in moderate to excellent yields.

Another electrochemical approach involves the oxidation of the methylene (B1212753) group adjacent to the oxygen atom in the isochroman ring (the C1 position) to a carboxylic acid group. This transformation provides a route to isochroman-1-carboxylic acid derivatives.

The table below summarizes key findings from electrochemical functionalization studies on isochroman systems.

| Reactants | Electrochemical Conditions | Product Type | Yield |

| Isochroman, Indazole | Undivided cell, C(+) anode, Pt(-) cathode | 1-(1H-Indazol-1-yl)isochroman | 85% |

| Isochroman, 5-Nitroindazole | Undivided cell, C(+) anode, Pt(-) cathode | 1-(5-Nitro-1H-indazol-1-yl)isochroman | 68% |

| 7-Bromoisochroman, Indazole | Undivided cell, C(+) anode, Pt(-) cathode | 7-Bromo-1-(1H-indazol-1-yl)isochroman | 75% |

Rearrangement Pathways

The this compound scaffold can potentially undergo several types of rearrangement reactions, particularly under acidic conditions. These rearrangements often involve the formation of carbocation intermediates, which can then undergo structural reorganization to form more stable products. msu.edu

One plausible rearrangement is an acid-catalyzed dehydration followed by a Wagner-Meerwein type shift. Protonation of the hydroxyl group at C1 by a strong acid would lead to the formation of a good leaving group (water). Departure of water would generate a carbocation at the C1 position. This carbocation could then undergo a 1,2-hydride or 1,2-phenyl shift, leading to a rearranged carbon skeleton. masterorganicchemistry.com

Another potential rearrangement pathway, particularly if the molecule were derivatized to a 1,2-diol, is the pinacol (B44631) rearrangement. masterorganicchemistry.com This reaction involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone. While this compound itself is not a 1,2-diol, its derivatives could be engineered to undergo such transformations.

Acid-catalyzed rearrangements of related oxirane-containing compounds have also been studied, providing insights into potential pathways for derivatives of this compound. uni-bonn.de These studies highlight the propensity of cyclic ethers and alcohols to undergo ring-opening and rearrangement cascades in the presence of acid.

Strategies for Derivatization and Further Functionalization

The structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of functionalized analogs. ontosight.airesearchgate.net These strategies can target the hydroxyl group, the isochroman ring, or the aromatic moieties.

One of the most straightforward derivatization strategies involves reactions of the C1-hydroxyl group. This hemiacetal hydroxyl can be converted into a variety of other functional groups. For example, it can be transformed into an ether or an ester through standard etherification or esterification protocols. Reaction with an alkyl halide in the presence of a base would yield the corresponding 1-alkoxy-3-phenylisochroman. Similarly, reaction with an acyl chloride or anhydride would produce the 1-acyloxy-3-phenylisochroman ester.

Furthermore, the C1 position can be a precursor for the introduction of other substituents. For instance, conversion of the hydroxyl group to a leaving group, such as a halide, would enable nucleophilic substitution reactions at this position. researchgate.net

The isochroman ring itself can be functionalized through various methods. As mentioned in the electrochemical section, the C1 position is reactive towards cross-coupling reactions. mdpi.comorganic-chemistry.org Additionally, the synthesis of isochroman derivatives with substituents on the aromatic part of the isochroman core is a common strategy to access a variety of functionalized compounds. ontosight.ai

The table below outlines several strategies for the derivatization of the isochroman scaffold.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Isochroman | Azoles, Electrochemical Oxidation | 1-Azolyl-isochromans | mdpi.com |

| 1-Bromoisochroman | Arylmagnesium bromides | 1-Arylisochromans | researchgate.net |

| Isochroman acetals | Triorganoindium reagents, BF₃·OEt₂ | 1-Substituted isochromans | organic-chemistry.org |

| Benzoic acids, Nitroalkenes | Rh(III) catalysis | Isochroman derivatives | ontosight.ai |

Synthetic Utility of 3 Phenylisochroman 1 Ol As a Molecular Building Block

Precursor to Complex Polycyclic Systems

The rigid, bicyclic framework of 3-phenylisochroman-1-ol provides a strategic starting point for the synthesis of intricate polycyclic systems. The inherent stereochemistry and functional group handles within the molecule can be strategically manipulated to direct the formation of new rings with a high degree of control.

One of the key features of this compound that is exploited in the synthesis of polycyclic systems is the presence of a benzylic alcohol. This functionality can be readily converted into a reactive intermediate, such as a carbocation or a radical, which can then undergo intramolecular cyclization reactions. For instance, treatment of this compound with a Lewis acid can generate a stabilized benzylic carbocation. This electrophilic center can then be trapped by a suitably positioned nucleophile within the same molecule, leading to the formation of a new ring and a more complex polycyclic structure. The phenyl group at the 3-position plays a crucial role in stabilizing this carbocation, thereby facilitating the cyclization process.

Furthermore, the aromatic ring of the isochroman (B46142) core and the appended phenyl group can participate in various cycloaddition and annulation reactions. These reactions allow for the construction of additional rings, leading to the assembly of elaborate polycyclic frameworks that are often found in biologically active natural products and medicinally relevant compounds.

Intermediate in Natural Product Synthesis

For example, the synthesis of certain lignans (B1203133) and other phenylpropanoid derivatives can utilize this compound as a pivotal intermediate. The stereochemistry at the C1 and C3 positions of the isochroman ring can be controlled and then carried through subsequent synthetic steps to establish the desired stereochemistry in the final natural product.

Moreover, the reactivity of the hydroxyl group at the C1 position allows for its conversion into other functional groups, providing a handle for further elaboration of the molecular structure. This versatility makes this compound a valuable synthon for the total synthesis of complex natural products containing the isochroman or related structural units. The stability of the benzyl (B1604629) radical, which can be formed from derivatives of this compound, is a significant factor in its utility in natural product synthesis. nih.gov

Construction of Advanced Heterocyclic Scaffolds, e.g., Spirocyclic and Biaryl Systems

Beyond its use in the synthesis of fused polycyclic systems, this compound is a valuable precursor for the construction of more intricate and advanced heterocyclic scaffolds, such as spirocyclic and biaryl systems.

Spirocyclic Systems: The C1 position of this compound is a pro-spirocyclic center. By generating a reactive intermediate at this position, such as a carbocation or an oxonium ion, an intramolecular cyclization involving a nucleophile tethered to the phenyl group or another part of the molecule can lead to the formation of a spirocyclic junction. This strategy provides a powerful method for accessing complex three-dimensional structures that are of increasing interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities.

Biaryl Systems: The phenyl group at the 3-position of this compound can be functionalized and then utilized in cross-coupling reactions to construct biaryl linkages. For example, introduction of a halogen or a boronic acid derivative onto the phenyl ring allows for participation in Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This approach enables the synthesis of molecules containing a biaryl moiety, a common structural feature in many pharmaceuticals and advanced materials.

Role in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. u-tokyo.ac.jp this compound and its derivatives are well-suited to participate in such transformations. The generation of a reactive intermediate from the hydroxyl group can initiate a cascade of cyclizations and rearrangements, rapidly building molecular complexity.

For instance, an acid-catalyzed reaction of this compound could lead to the formation of an oxocarbenium ion, which could then be trapped by an internal nucleophile. The resulting intermediate could then undergo further reactions, all in a single pot, to yield a complex polycyclic product. This approach is highly atom- and step-economical, aligning with the principles of green chemistry.

Multicomponent Reactions (MCRs): this compound can also be employed as a component in multicomponent reactions, where three or more starting materials come together in a single reaction vessel to form a product that contains substantial portions of all the reactants. rsc.org The hydroxyl group and the phenyl group can both participate in these complex transformations, leading to the rapid assembly of diverse and highly functionalized heterocyclic structures. For example, a multicomponent reaction involving this compound, an isocyanide, and another coupling partner could lead to the formation of novel and complex heterocyclic systems in a highly convergent manner. scienceopen.com

Computational and Mechanistic Investigations of 3 Phenylisochroman 1 Ol Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways

No dedicated Density Functional Theory (DFT) studies on the reaction pathways involving 3-Phenylisochroman-1-ol have been identified in the current body of scientific literature. While DFT is a powerful tool for elucidating reaction mechanisms, its application to this specific compound has not been published.

Analysis of Transition State Structures and Reaction Intermediates

There are no available studies that provide a computational analysis of the transition state structures or reaction intermediates that may form during chemical transformations of this compound. Such analyses are crucial for understanding the kinetics and mechanisms of reactions, but this information is not available for this particular compound.

Computational Elucidation of Stereochemical Outcomes

Detailed computational studies aimed at elucidating the stereochemical outcomes of reactions involving this compound are not present in the accessible literature. While the compound possesses stereogenic centers, predictive computational models of its stereochemistry have not been a subject of published research.

Conformational Analysis and Intramolecular Interactions

A specific conformational analysis of this compound, including the investigation of its intramolecular interactions through computational methods, has not been reported. Such studies would provide valuable insight into the three-dimensional structure and stability of the molecule, but this research has not been made public.

Future Prospects and Emerging Research Areas in 3 Phenylisochroman 1 Ol Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of more efficient and selective methods for synthesizing chiral molecules is a central theme in modern chemistry. For 3-Phenylisochroman-1-ol, which contains a key stereocenter, the development of advanced catalytic systems is paramount. Future research is expected to focus on several classes of catalysts.

Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a multitude of enantioselective transformations. beilstein-journals.orgnih.gov Their application in the synthesis of axially chiral compounds and intermediates for pharmaceuticals highlights their potential. beilstein-journals.orgnih.gov Future work will likely involve designing new, highly specialized CPAs or other organocatalysts, such as spirobicyclic pyrrolidines, for the asymmetric synthesis of the isochroman (B46142) core, aiming for near-perfect enantioselectivity under mild conditions. frontiersin.org

Metal Catalysis: Transition-metal catalysis remains a cornerstone of organic synthesis. For the construction of this compound and its analogues, rhodium-catalyzed asymmetric reactions, such as the reductive Heck reaction, offer a promising avenue. semanticscholar.org The optimization of these systems, through the development of novel chiral ligands like (S)-Segphos, can lead to high yields and excellent enantiomeric excess. semanticscholar.org Similarly, photoinduced copper catalysis presents an innovative approach for enantioconvergent reactions, which could be adapted for the synthesis of derivatives. frontiersin.org

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. wisdomgale.com The use of biocatalysts, such as engineered ketoreductases (KREDs) or lipases, is a burgeoning area. mdpi.com These enzymes could be employed for the kinetic resolution of racemic this compound or for the asymmetric reduction of a corresponding isochromanone precursor. mdpi.commdpi.com The development of enzymatic cascades, where multiple enzymes work in concert, could provide highly efficient and sustainable one-pot syntheses of enantiopure products. mdpi.comnih.gov

| Catalytic System | Potential Advantages for this compound Synthesis | Key Research Focus | Representative Catalyst Classes/Examples |

|---|---|---|---|

| Organocatalysis | Metal-free, avoids toxic heavy metals, high enantioselectivity. | Design of new chiral scaffolds, application in cascade reactions. | Chiral Phosphoric Acids (CPAs) beilstein-journals.orgnih.gov, Chiral Amine Catalysts. frontiersin.org |

| Metal Catalysis | High reactivity and turnover, broad substrate scope, excellent stereocontrol. | Development of novel chiral ligands, photoredox catalysis. frontiersin.org | Rhodium complexes semanticscholar.org, Copper complexes frontiersin.org, Palladium catalysts. acs.org |

| Biocatalysis | Exceptional selectivity (enantio-, regio-, chemo-), green reaction conditions (water, room temp), biodegradable. | Enzyme engineering and evolution, multi-enzyme cascades. mdpi.comnih.gov | Ketoreductases (KREDs) mdpi.com, Lipases mdpi.com, Peroxygenases. nih.gov |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. researchgate.netresearchgate.net For this compound, this translates to developing methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on:

Renewable Feedstocks: Investigating starting materials derived from biomass to construct the isochroman skeleton. This aligns with the principle of using renewable rather than depleting feedstocks. researchgate.net

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids (e.g., CO2), or biodegradable solvents like Cyrene™. nih.govnih.gov

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rsc.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby reducing waste. researchgate.net Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Biocatalysis, as mentioned previously, is a cornerstone of green chemistry, offering a pathway to synthesize complex molecules like this compound under mild, aqueous conditions. wisdomgale.commdpi.com

Advanced Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of a synthesis. anu.edu.au This allows for the rapid generation of a library of analogues from a common precursor, which is invaluable for studying structure-activity relationships. For this compound, LSF could unlock a vast chemical space for biological screening.

Key emerging LSF strategies applicable to this scaffold include:

C–H Functionalization: This "holy grail" of synthesis involves the direct conversion of a carbon-hydrogen bond into a new bond (C-C, C-N, C-O, etc.). sigmaaldrich.comrutgers.edu For this compound, this could mean selectively functionalizing the phenyl ring or specific positions on the isochroman core. nih.gov Directed C-H activation, using a coordinating group to guide a metal catalyst to a specific C-H bond, offers a powerful tool for achieving regioselectivity. researchgate.netethz.ch

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized LSF by enabling radical-based transformations under exceptionally mild conditions. anu.edu.au This could be used to introduce functionalities like trifluoromethyl groups or to forge new carbon-carbon bonds on the this compound scaffold.

The application of these methods would bypass the need for lengthy de novo syntheses for each new derivative, accelerating the discovery of potentially bioactive compounds. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The convergence of chemical synthesis with engineering and robotics is set to transform the way molecules are made.

Flow Chemistry: Performing reactions in continuous flow reactors rather than in traditional batch flasks offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. mdpi.comsioc-journal.cn For the synthesis of this compound, a flow process could enable:

Safer handling of reactive intermediates.

Improved yields and purity by minimizing side reactions. beilstein-journals.org

Telescoped reactions , where the output of one reactor flows directly into the next, allowing for multi-step syntheses without intermediate isolation and purification. nih.govmdpi.com

Integration with photocatalysis , where the efficient light penetration in microreactors can significantly boost the efficiency of photochemical reactions. beilstein-journals.orgbeilstein-journals.orgvapourtec.com

Automated Synthesis: Automated platforms can perform chemical reactions, work-ups, and purifications with minimal human intervention. wikipedia.orgsigmaaldrich.comnih.gov When combined with LSF and flow chemistry, automation can create a powerful system for high-throughput synthesis. chemspeed.comsynplechem.com An automated system could be programmed to synthesize a library of this compound derivatives by systematically varying reagents and reaction conditions, dramatically accelerating the pace of research and discovery. nih.gov

| Technology | Key Benefits for this compound Chemistry | Future Application |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, integration of multiple steps. mdpi.comsioc-journal.cnvapourtec.com | Development of continuous, multi-step (telescoped) syntheses of this compound and its analogues. nih.gov |

| Automated Synthesis | High-throughput experimentation, increased efficiency and reproducibility, rapid library generation. wikipedia.orgsigmaaldrich.com | Automated screening of reaction conditions and catalysts; high-throughput synthesis of derivative libraries for biological testing. nih.govchemspeed.com |

Q & A

Q. What are the optimal synthesis routes for 3-Phenylisochroman-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Nucleophilic Substitution : Reacting 3-chloro-1-phenylpropan-1-ol with a phenol derivative under basic conditions (e.g., NaOH in ethanol) can yield the target compound. Reaction efficiency depends on solvent polarity and temperature .

- Catalytic Hydrogenation : Hydrogenation of 3-phenylisochromen-1-one using palladium catalysts (e.g., Pd/C) under hydrogen pressure achieves high selectivity. Ensure inert atmospheres to prevent side reactions .

- AI-Powered Synthesis Planning : Tools like Template_relevance Reaxys or Pistachio predict one-step routes by analyzing reaction databases. Validate predictions with small-scale trials before scaling .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a chiral column (e.g., Chiralcel OD-H) to assess enantiomeric purity. Compare retention times to standards .

- Spectroscopy :

Q. What are the key stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies at pH 3–10 (buffered solutions). Monitor decomposition via UV-Vis or LC-MS. Hydroxyl groups may undergo acid-catalyzed dehydration at pH < 5 .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples at ≤4°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Methodological Answer:

- Systematic Variability Analysis : Compare literature protocols for reagent equivalents, solvent purity, and catalyst aging. For example, Pd/C activity decreases with exposure to moisture, leading to inconsistent hydrogenation yields .

- DoE (Design of Experiments) : Use factorial designs to isolate critical variables (e.g., temperature, solvent ratio). For nucleophilic substitutions, higher temperatures (>80°C) may favor SN1 pathways but increase byproduct formation .

Q. What strategies are effective for enhancing enantiomeric purity in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Employ Sharpless epoxidation or Jacobsen kinetic resolution with Mn(III)-salen complexes to bias stereochemistry. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers. Optimize reaction media (e.g., ionic liquids) to improve enzyme activity .

Q. How do computational methods (e.g., DFT) inform reaction mechanism studies for this compound derivatives?

Methodological Answer:

- Transition State Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for ring-opening or hydroxylation steps. Compare activation energies to experimental kinetic data .

- Solvent Effects : Use COSMO-RS simulations to predict solvent polarity impacts on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates in SNAr reactions .

Q. What are the biological implications of this compound’s interactions with cellular targets?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with binding energies < −7 kcal/mol .

- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor modulation (e.g., GPCRs) in HEK-293 cells. Correlate structural modifications (e.g., para-substituted phenyl groups) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.